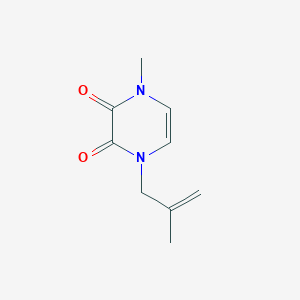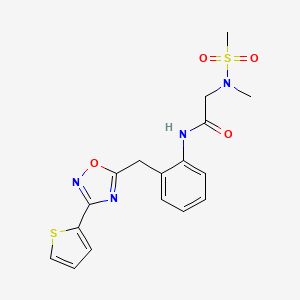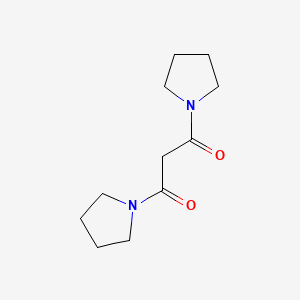
1,3-Di(pyrrolidin-1-yl)propane-1,3-dione
Vue d'ensemble
Description
“1,3-Di(pyrrolidin-1-yl)propane-1,3-dione” is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.272 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “1,3-Di(pyrrolidin-1-yl)propane-1,3-dione” is defined by its molecular formula, C11H18N2O2 . The InChI string representation of its structure isInChI=1/C11H18N2O2/c14-10(12-5-1-2-6-12)9-11(15)13-7-3-4-8-13/h1-9H2 .
Applications De Recherche Scientifique
1. Crystalline Structures and Fashion Design
A study by Qian et al. (2017) revealed that crystals of a related compound, 1-(4-methoxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione, displayed curved fractal structures. These structures were due to weak intermolecular interactions during crystal growth. Interestingly, the artistic value of these micrographs was leveraged in fashion design, demonstrating an interdisciplinary application of this compound (Qian et al., 2017).
2. Antimicrobial Activity
Asha V. Chate et al. (2013) investigated compounds derived from a similar β-diketone, 1-(2-hydroxyphenyl)-3-(pyridine-3-yl)propane-1,3-dione, for their antibacterial and antifungal activities. The study found these compounds to exhibit significant antimicrobial properties, comparable to standard drugs (Chate et al., 2013).
3. Quantum Properties in Solution
Tu N. Nguyen et al. (2015) described a compound obtained from 1,3-di(pyridin-2-yl)propane-1,3-dione dioxime, which comprised two triangular units linked by dioximate ligands. This compound retained its structure and quantum properties, including quantum superposition/entanglement, in a solution. This finding is significant for studying quantum mechanical coupling in solution (Nguyen et al., 2015).
4. Luminescence and Dye Absorption
K. Banerjee and K. Biradha (2016) explored the formation of coordination polymers and metal–organic gels with compounds related to 1,3-di(pyrrolidin-1-yl)propane-1,3-dione. These materials showed promising luminescence properties and potential in dye absorption applications (Banerjee & Biradha, 2016).
5. Slow Magnetic Relaxation
Yan Hui et al. (2015) synthesized a Dy3+ complex based on β-diketone, demonstrating slow magnetic relaxation. This property is attributed to the single-ion behavior of Dy3+ with strong anisotropy, offering insights into magnetic materials and potential applications (Hui et al., 2015).
6. Organic Light-Emitting Devices
Xiaoxiao Liu et al. (2018) developed iridium complexes containing β-diketone ligands for use in organic light-emitting devices. These complexes showed excellent thermal stability and strong green emissions, indicating potential in display technologies (Liu et al., 2018).
7. Luminescent and Liquid Crystal Properties
M. J. Mayoral et al. (2011) studied the luminescent behavior of boron and palladium(II) complexes with β-diketone pyridine type ligands. These compounds demonstrated fluorescence chemosensor capabilities for Zn2+ and Cu2+ ions, with some exhibiting liquid crystalline properties (Mayoral et al., 2011).
Propriétés
IUPAC Name |
1,3-dipyrrolidin-1-ylpropane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c14-10(12-5-1-2-6-12)9-11(15)13-7-3-4-8-13/h1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAQUGBKFRBAOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950245 | |
| Record name | 1,3-Di(pyrrolidin-1-yl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di(pyrrolidin-1-yl)propane-1,3-dione | |
CAS RN |
27579-35-7 | |
| Record name | 1,3-Di(pyrrolidin-1-yl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine](/img/structure/B2897800.png)
![5-[(4-chlorophenoxy)methyl]-N-(2-ethoxyphenyl)furan-2-carboxamide](/img/structure/B2897802.png)
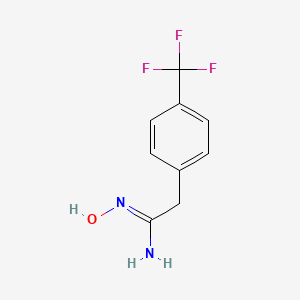
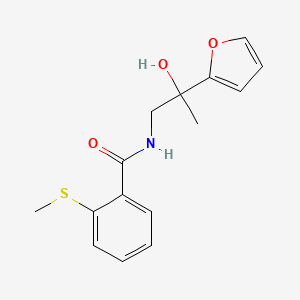
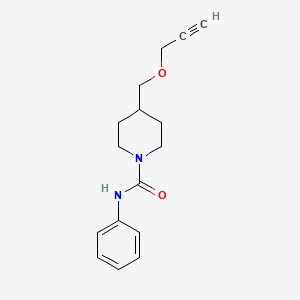
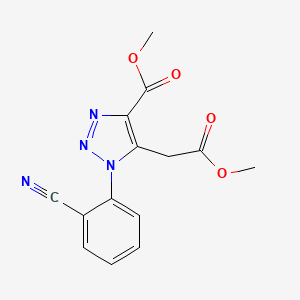
![methyl 4-((2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate](/img/structure/B2897808.png)
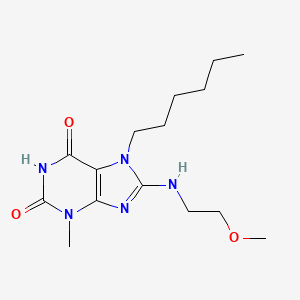
![2-[4-(3-Chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2897815.png)
![2-Amino-4-(4-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2897817.png)
![ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2897818.png)
![6-Amino-3-tert-butyl-4-(2,6-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2897821.png)
